Zirconcene dihydride

Description

Significance of Early Transition Metal Hydrides in Homogeneous Catalysis

Early transition metal hydrides are reactive compounds that play a crucial role in understanding the function of metals in reactions involving inert substrates like dinitrogen and in the activation of C-H and C-C bonds. researchgate.net Their significance in inorganic and organic chemistry is substantial, as they are key intermediates in a multitude of stoichiometric and catalytic reactions. researchgate.net The development of ligands capable of stabilizing these reactive metal hydrides is vital for the catalytic activation and transformation of small molecules. acs.org

These hydrides are central to homogeneous catalysis, a field with major scientific and technological applications. pnas.org They are implicated as key intermediates in many catalytic processes, including hydrogenation, polymerization, and the functionalization of small molecules. researchgate.netpnas.org For instance, the first homogeneous transition metal catalyst for the hydrogenation of olefins, a ruthenium complex, was developed in 1961. pnas.org The study of such systems has helped to define the fundamental steps of organotransition metal chemistry, such as oxidative addition and reductive elimination. pnas.org Polyhydride complexes, in particular, are involved in a wide array of organic reactions, acting as catalysts for environmentally friendly syntheses of important molecules. rsc.org The diverse reactivity of these hydrides—ranging from acidic to basic—allows them to participate in various reaction pathways, including the activation of strong chemical bonds. rsc.org

Overview of Zirconocene (B1252598) Complexes as Fundamental Organometallic Species

Zirconocene complexes are a class of organometallic compounds containing a zirconium metal center bonded to two cyclopentadienyl (B1206354) (Cp) ligands. ontosight.ai These compounds are fundamental in organometallic chemistry and have found widespread use in catalysis and organic synthesis. ontosight.ainichia.co.jpresearchgate.net The general structure is a bent metallocene, where the two Cp rings are not parallel. wikipedia.org This coordination imparts significant stability to the complex. ontosight.ai Zirconocene dichloride, a common starting material, features two additional chloride ligands that can be readily substituted, enabling a broad spectrum of chemical transformations. ontosight.aiwikipedia.org

The utility of zirconocene complexes expanded dramatically with the discovery of the hydrozirconation reaction. rsc.org They are well-known for their role as catalysts in Ziegler-Natta polymerization, used extensively for producing polymers like high-density polyethylene. ontosight.ai The zirconocene unit is also capable of stabilizing highly reactive and strained molecules, such as certain alkynes and alkenes, which facilitates their use in selective carbon-carbon bond-forming reactions. nih.gov Furthermore, these complexes can enhance the reactivity of otherwise unactivated molecules, allowing them to engage in unconventional transformations. nih.gov The versatility of zirconocene complexes has led to the development of novel synthetic routes to a variety of polyfunctionalized organic molecules. nih.gov

Role of Zirconcene Dihydride as a Key Precursor and Reactive Intermediate in Zirconium-Mediated Transformations

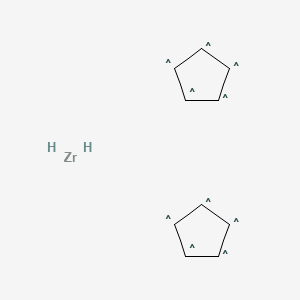

Zirconocene dihydride, [Cp₂ZrH₂], is a key hydride of zirconium that often exists as a dimeric species. It is a significant compound in the chemistry of Group 4 metal hydrides. mdpi.com It is typically prepared by the reduction of zirconocene dichloride (Cp₂ZrCl₂) with a strong reducing agent like lithium aluminium hydride (LiAlH₄). wikipedia.org This reduction can lead to an over-reduction, forming zirconocene dihydride alongside the more commonly used Schwartz's reagent (Cp₂ZrHCl). wikipedia.orgorgsyn.org In fact, zirconocene dihydride can be converted to Schwartz's reagent by treating it with methylene (B1212753) chloride. wikipedia.orgorgsyn.org

Zirconocene dihydride serves as a crucial precursor and reactive intermediate in a variety of zirconium-mediated transformations. mdpi.commdpi.com It is considered a probable precursor of the active intermediates in alkene dimerization reactions. mdpi.com The catalytic activity and chemoselectivity of systems based on zirconocene dichloride and zirconocene dihydride are often comparable, which points to zirconium hydrides as the key species initiating alkene transformations. mdpi.com

The reactivity of zirconocene dihydride is also demonstrated in its ability to activate small molecules. For example, it can undergo reversible C-H activation of a substituent on the cyclopentadienyl ring. acs.orgresearchgate.netacs.org New synthetic methods have been developed for the preparation of zirconocene dihydride and other hydride complexes using reagents like tert-butyllithium (B1211817), which allows for the synthesis of metallocene alkyl hydrides and dihydrides that are not accessible through more traditional routes. acs.orgacs.org These methods involve the generation of an isobutyl hydride complex which, upon exposure to hydrogen gas, undergoes hydrogenolysis to yield the monomeric dihydride. acs.orgacs.org

Furthermore, zirconocene hydrides, generated in situ from zirconocene dichloride, can catalyze the mild semireduction of amides to imines with high chemoselectivity. nih.gov This showcases the role of zirconocene dihydride as a transient, catalytically active species in important functional group transformations. Its ability to act as a source of hydride is fundamental to its utility in both stoichiometric and catalytic reduction processes. nih.govacs.org

Structure

2D Structure

Properties

Molecular Formula |

C10H12Zr |

|---|---|

Molecular Weight |

223.43 g/mol |

InChI |

InChI=1S/2C5H5.Zr.2H/c2*1-2-4-5-3-1;;;/h2*1-5H;;; |

InChI Key |

VQFBYDXAIAGBFA-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[ZrH2] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms

Dihydrogen Activation and Hydrogen Exchange Pathways

Zirconocene (B1252598) dihydride, (Cp₂ZrH₂), and its derivatives are notable for their ability to activate molecular hydrogen (H₂) and participate in various exchange and activation reactions. These processes are fundamental to its role in catalysis and synthetic chemistry.

The activation of dihydrogen by d⁰ zirconocene complexes, such as zirconocene dihydride, does not proceed through conventional oxidative addition, as the metal center is already in its highest oxidation state. Instead, a mechanism termed 'direct hydrogen transfer' has been proposed. nbn-resolving.ded-nb.info This model suggests the formation of a dihydrogen adduct with the d⁰ metal species, followed by an intramolecular hydrogen shift. nbn-resolving.ded-nb.info This pathway avoids a formal change in the metal's oxidation state or the generation of a positively charged, protonic hydrogen species that would result from heterolytic H₂ cleavage. nbn-resolving.ded-nb.info The transition state for this process involves a three-center (H···H···H)⁻ ligand configuration. nbn-resolving.ded-nb.info

The formation of an H₂ adduct with d⁰ species of the type (C₅R₅)₂ZrR'₂ (where R and R' can be H) is analogous to the formation of a carbon monoxide (CO) adduct. nbn-resolving.ded-nb.info Molecular orbital analysis using the extended Hückel method reveals that the interaction involves both donation from the H₂ σ orbital to the metal and, crucially, back-donation from high-lying metal-hydride (M-H) bonding orbitals into the σ* antibonding orbital of the H₂ molecule. nbn-resolving.ded-nb.info This π-type back-donation is critical for the stability of the adduct and influences the geometry of H₂ coordination. d-nb.info This interaction leads to a slight negative charge of about -0.1 units on the H₂ ligand and a corresponding decrease in negative charge on the original hydride ligands. d-nb.info The energy gained from forming these H₂ adducts is modest, calculated to be around 0.7 eV for metal d orbital energies of -7.0 eV, with two isomeric adduct structures having virtually identical energies. d-nb.info

The mechanistic pathway involving H₂ adduct formation and intramolecular hydrogen transfer provides a clear route for hydrogen isotope exchange. When zirconocene dihydride is treated with deuterium (B1214612) (D₂), the same reaction sequence occurs, leading to the rapid scrambling of isotopes. nbn-resolving.ded-nb.info The reaction between (C₅R₅)₂ZrH₂ and D₂ results primarily in the formation of HD and the deuterated zirconocene complex, (C₅R₅)₂ZrHD. d-nb.info This H/D exchange has been observed to be rapid even at low temperatures, such as -78°C. d-nb.info

Thermolysis of a cyclometalated zirconocene hydride, (η⁵-C₅H₃-1,3-(SiMe₃)₂)(η⁵-C₅H₃-3-SiMe₃-1-η¹-SiMe₂CH₂)ZrH, in the presence of deuterated solvents like benzene-d₆ also demonstrates H/D exchange, which arises from the reversible C-H activation of the sp²-hybridized bonds of the solvent. acs.org

| Reactant System | Isotope Labeling Experiment | Observed Outcome | Reference |

| (C₅R₅)₂ZrH₂ | Reaction with D₂ | Rapid formation of HD and (C₅R₅)₂ZrHD | d-nb.info |

| Cyclometalated ZrH | Thermolysis in benzene-d₆ | H/D exchange via reversible C-H activation | acs.org |

Zirconocene dihydride and related hydride complexes are capable of activating robust carbon-hydrogen (C-H) bonds. This reactivity is a key feature of these compounds and has been explored in various contexts, from intramolecular cyclometalation to intermolecular C-H activation of solvents and other substrates. acs.orgresearchgate.netacs.org The activation can occur with both sp² (aromatic) and sp³ (aliphatic) hybridized C-H bonds, although the mechanisms may differ. acs.org

In the absence of other substrates, certain zirconocene dihydride complexes can undergo reversible C-H activation of a ligand substituent, leading to a "tuck-in" or cyclometalated derivative. researchgate.netacs.org For example, the monomeric dihydride CpCp''ZrH₂ (where Cp'' = 1,3-(SiMe₃)₂C₅H₃) undergoes reversible C-H activation of a trimethylsilyl (B98337) group on a cyclopentadienyl (B1206354) ligand to form the cyclometalated hydride Cp(η⁵-1-SiMe₃C₅H₃-3-(η¹-SiMe₂CH₂))ZrH. researchgate.netacs.org

This reversibility is also demonstrated in thermolysis experiments. Heating a cyclometalated zirconocene hydride in benzene-d₆ or toluene-d₈ leads to H/D exchange, indicating reversible C-H activation of the aromatic solvent. acs.org NMR studies of these reactions show that zirconocene aryl hydride complexes are formed in equilibrium with the cyclometalated hydride. acs.org In contrast, when the thermolysis is performed in alkane solvents, a second cyclometalation occurs on the opposite cyclopentadienyl ring, highlighting the different pathways available for C-H bond activation. acs.org

| Zirconocene Complex | Reaction Condition | Pathway | Product | Reference |

| Cp*Cp''ZrH₂ | Absence of dihydrogen | Reversible C-H activation of SiMe₃ group | Cyclometalated "tuck-in" derivative | researchgate.netacs.org |

| Cyclometalated ZrH | Thermolysis in benzene-d₆ | Reversible C-H activation of arene | Zirconocene aryl hydride (in equilibrium) | acs.org |

| Cyclometalated ZrH | Thermolysis in alkane | C-H activation of second SiMe₃ group | Double-cyclometalated complex | acs.org |

Mechanistic Differences in Arene and Alkane Reductive Elimination

Heteroatom-Hydrogen (X-H) Activation Studies

Zirconocene dihydride and its derivatives are known to activate a variety of heteroatom-hydrogen (X-H) bonds, where X can be oxygen, nitrogen, boron, or silicon. nsf.gov This reactivity is central to their use in catalysis and synthesis.

The activation of X-H bonds by low-valent metal complexes like those of titanium, a group 4 counterpart to zirconium, involves the coordination of the small molecule to the metal center. nsf.gov This coordination leads to a redistribution of electrons between the metal and the ligand orbitals, resulting in a weakening of the X-H bond and facilitating its cleavage. nsf.gov

For example, studies on related hafnium complexes, which share similarities with zirconium systems, have shown that the reaction of Cp*HfCl(PtBu₂)₂ with H₂ results in the rapid cleavage of Hf-P bonds. caltech.edu While specific studies focusing solely on zirconocene dihydride's X-H activation were not found in the provided search results, the principles observed for related group 4 metal hydrides are generally applicable. The electrophilicity of the metal center plays a significant role; for instance, the increased electrophilicity of bis(indenyl)zirconocene dihydrides, as compared to their tetrahydroindenyl counterparts, leads to stronger binding of σ-donating ligands. researchgate.net This suggests a greater propensity for interaction with and activation of X-H bonds.

Insertion Reactions into Zirconium-Hydride Bonds

Hydrozirconation, the insertion of alkenes and alkynes into the Zr-H bond of a zirconocene hydride species, is a cornerstone of organozirconium chemistry. wikidoc.orgenamine.net This reaction, typically carried out with Schwartz's reagent ((C₅H₅)₂ZrHCl), which can be generated from zirconocene dihydride, provides a versatile method for the functionalization of unsaturated organic molecules. wikidoc.orgorganic-chemistry.orgresearchgate.net

The process involves the formal addition of the Zr-H bond across the carbon-carbon multiple bond, leading to the formation of alkyl or vinylzirconium intermediates. wikidoc.orgenamine.net These intermediates can then be trapped by a variety of electrophiles to yield functionalized alkanes and stereodefined functionalized alkenes in high yields and under mild conditions. researchgate.net

The general mechanism for hydrozirconation is believed to proceed through a concerted, four-centered transition state. scribd.com For alkenes, the resulting alkylzirconium species can undergo facile rearrangement to the terminal alkyl complex, a process that likely involves β-hydride elimination followed by reinsertion. wikipedia.orgnih.gov This isomerization allows for the formation of terminal products even from internal olefins. nih.gov

The hydrozirconation of alkenes and alkynes with zirconocene hydrides exhibits high degrees of regioselectivity and stereoselectivity. enamine.netresearchgate.net

For alkenes, the zirconium moiety typically adds to the sterically least hindered carbon atom of the double bond. enamine.netscribd.com This high regioselectivity is attributed to the bulky nature of the zirconocene fragment. researchgate.net In the case of internal olefins, isomerization via reversible hydrozirconation and β-hydride elimination often leads to the thermodynamically favored terminal alkylzirconium complex. nih.gov

With alkynes, the hydrozirconation proceeds with cis or syn stereochemistry, meaning the zirconium and hydrogen atoms add to the same face of the alkyne, resulting in a cis-vinylzirconium species. enamine.netwikipedia.orgnichia.co.jp For terminal alkynes, the zirconium atom predominantly adds to the terminal carbon, yielding the corresponding vinylzirconium product. wikipedia.org

The predictable and high stereoselectivity and regioselectivity of hydrozirconation make it a powerful tool in organic synthesis for the construction of specific stereoisomers.

The rate of insertion of unsaturated substrates into the zirconium-hydride bond is influenced by the steric and electronic properties of the substrate. Kinetic studies on the insertion of various olefins into the Zr-H bond of sterically crowded, monomeric dihydrides like Cp₂ZrH₂ and Cp₂HfH₂ (a close relative) have provided valuable insights into these factors. researchgate.netacs.org

The general reactivity trend for the insertion of different unsaturated substrates into the Zr-H bond is as follows: terminal alkyne > terminal alkene ≈ internal alkyne > disubstituted alkene. wikidoc.orgscribd.comwikipedia.org

For the reaction of Cp*₂HfH₂, the relative rates of olefin insertion were determined to be: 1-pentene (B89616) > styrene (B11656) >> cis-2-butene (B86535) > cyclopentene (B43876) > trans-2-butene > isobutene. researchgate.netacs.org

Furthermore, the steric environment around the metal center significantly impacts the insertion rate. For instance, the rate of isobutene insertion into Cp(η⁵-C₅Me₄H)ZrH₂ is approximately 3,800 times faster than its insertion into the more sterically hindered Cp₂ZrH₂ at -63 °C. researchgate.netacs.org This demonstrates the profound effect of the cyclopentadienyl ligand substitution on the reactivity of the zirconocene dihydride.

A primary kinetic isotope effect (kH/kD) of 2.4(3) at 23 °C for the insertion of para-substituted styrenes, along with a linear free-energy correlation, suggests that the insertion into the Zr-H bond proceeds via a rate-determining hydride transfer to the coordinated olefin, with a small buildup of positive charge at the β-carbon of the inserting styrene. researchgate.netacs.org

| Unsaturated Substrate | Relative Rate of Insertion into Cp*₂HfH₂ |

| 1-Pentene | Fastest |

| Styrene | > |

| cis-2-Butene | >> |

| Cyclopentene | > |

| trans-2-Butene | > |

| Isobutene | Slowest |

Table 1. Relative rates of insertion for various unsaturated substrates with a hafnocene dihydride, illustrating the steric and electronic effects on the reaction rate. researchgate.netacs.org

Relative Rates of Insertion for Different Unsaturated Substrates

Carbon Monoxide (CO) Insertion

Zirconocene dihydride reacts with carbon monoxide in a process that leads to the formation of new carbon-carbon bonds. This reactivity is of significant interest for the synthesis of organic molecules from C1 feedstocks.

The reaction of zirconocene dihydride with carbon monoxide can lead to the formation of ethenediolate complexes. researchgate.netresearchgate.net For instance, the reaction of [Zr(Cp)₂(H)₂] (where Cp is pentamethylcyclopentadienyl) with CO at low temperatures initially forms a transient carbonyl adduct, [Zr(Cp)₂(H)₂(CO)]. nih.gov Upon warming, this intermediate converts to a dimeric trans-ethenediolate complex, [{Zr(Cp)₂H}₂(μ-OCH=CHO)]. nih.gov This transformation involves the reductive coupling of two CO molecules. rsc.org In some cases, the cis-isomer of the ethenediolate complex can also be formed, particularly when the reaction is carried out in the presence of H₂. nih.govresearchgate.net

The insertion of carbon monoxide into a zirconium-carbon bond, which can be formed via hydrozirconation of an alkene, generates an acyl zirconocene intermediate. chemeurope.comwikipedia.org This insertion is a facile and often irreversible process. nih.gov The resulting acyl zirconocene complexes are valuable synthetic intermediates, acting as acyl anion equivalents in various carbon-carbon bond-forming reactions. nih.gov The presence of a CO atmosphere can be crucial in trapping alkyl zirconocene intermediates before they undergo isomerization, allowing for the formation of branched acyl complexes that would not be accessible through traditional hydrozirconation routes. nih.gov The mechanism is thought to involve the coordination of CO to the zirconocene complex, followed by migratory insertion of the alkyl group onto the carbonyl carbon. d-nb.info

Formation of Ethenediolate Complexes

Carbon Dioxide (CO₂) Insertion

Zirconocene dihydride also reacts with carbon dioxide, another important C1 molecule. This reaction involves the insertion of CO₂ into the Zr-H bond.

The insertion of carbon dioxide into the Zr-H bond of a zirconocene hydride complex leads to the formation of a zirconium(IV) formate (B1220265) complex. rsc.org This reaction is a well-documented process for metal hydrides. rsc.org For example, a zirconocene(IV) triazenido hydride complex has been shown to readily activate CO₂ to form a stable zirconocene(IV) triazenido-formate complex. rsc.orgrsc.org The presence of sterically demanding ligands can contribute to the stability of the resulting mononuclear formate complex, preventing further reactions that might occur with less hindered analogues like Schwartz's reagent. rsc.org

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the mechanism of CO₂ insertion into Zr-H bonds. rsc.orgrsc.org These studies can elucidate the energetics of different reaction pathways. For instance, in the formation of a zirconocene(IV) triazenido-formate complex, computational analysis revealed that the coordination of a pyridine (B92270) ligand to the zirconium center lowers the activation barrier for the initial hydrogen transfer step. rsc.orgrsc.org DFT calculations on the insertion of CO₂ into related d⁰ metal alkoxide bonds suggest a highly ordered, closed transition state with significant interaction between the metal center and the incoming CO₂ molecule. rsc.org The reaction is often characterized by a low activation enthalpy and a highly negative activation entropy, indicating a constrained transition state geometry. rsc.org Such computational analyses support a mechanism involving a lateral attack of CO₂ on the Zr-H bond. rsc.org

Formation of Zirconium(IV) Formate Complexes

Nitrile and Imine Insertion for Carbonyl Reductions

Zirconocene hydride catalysis has emerged as a significant tool for the functional group interconversion of carbonyl-containing molecules. chemrxiv.org While traditional applications often lead to the complete reduction of esters to alcohols, recent methodologies have leveraged amine-intercepted reductions to achieve more nuanced transformations, effectively utilizing imine intermediates to control the extent of reduction. chemrxiv.org

A highly selective method has been developed for the conversion of esters to imines, enamines, aldehydes, or amines, bypassing the common over-reduction to alcohols. chemrxiv.org This process uses a zirconocene dichloride precatalyst in combination with a hydrosilane reductant and an amine. chemrxiv.org The zirconocene hydride, generated in situ, reduces the ester to an intermediate at the aldehyde oxidation level. This transient species is then trapped by a primary amine present in the reaction mixture to form a stable imine or enamine. chemrxiv.org This trapping strategy is crucial as it prevents further reduction of the aldehyde intermediate to the alcohol. chemrxiv.org This protocol demonstrates broad applicability, converting a variety of aryl and aliphatic esters into imines and enamines in yields of up to 99%. chemrxiv.org Subsequent hydrolysis of the imine product can furnish the corresponding aldehyde.

This catalytic system showcases the utility of oxophilicity-driven zirconocene hydride catalysis for unconventional chemical transformations. chemrxiv.org The catalytic cycle is notable for its ability to facilitate the direct reductive amination of esters in a single flask. chemrxiv.org Similarly, zirconocene hydride has been shown to catalyze the semireduction of both secondary and tertiary amides to imines with excellent chemoselectivity. organic-chemistry.org These reactions highlight the role of imine formation not as a direct insertion into the Zr-H bond, but as a critical trapping mechanism that enables the partial reduction of various carbonyl derivatives.

Reductive Elimination Processes

Reductive elimination is a fundamental reaction pathway for zirconocene dihydride and its derivatives, providing a route to generate highly reactive, low-valent zirconocene species. This process can be initiated through various means, including photochemical irradiation and thermal activation, and is pivotal in the activation of small molecules like dinitrogen.

Photochemically Induced Reductive Elimination

Photochemical irradiation provides an effective method to induce reductive elimination from certain zirconocene derivatives, particularly aryl hydride and diaryl complexes. rsc.orgnih.gov This process is a key step in providing an alkali metal-free route to strongly activated early-metal N₂ complexes. nih.gov For instance, the irradiation of zirconocene aryl hydride complexes with UV light leads to the reductive elimination of an arene molecule, generating a transient and highly reactive zirconocene intermediate. nih.gov

In a key study, the zirconocene dinitrogen complex [{(η⁵-C₅Me₄H)₂Zr}₂(μ₂,η²,η²-N₂)] was synthesized via photochemical reductive elimination from the corresponding zirconium bis(aryl) or aryl hydride complexes. nih.gov Mechanistic investigations support that this reaction proceeds through the formation of intermediate zirconocene arene complexes. nih.gov In the absence of a suitable trapping agent like dinitrogen, these intermediates may undergo C-H activation or other side reactions. nih.gov However, when an excess of dinitrogen is present, it displaces the arene, leading to the formation of a complex with a strongly activated N₂ ligand. nih.gov This photochemical strategy harnesses the energy of light to access reactive intermediates capable of cleaving and functionalizing strong chemical bonds. rsc.org

Alkane Elimination from Alkyl Hydride Derivatives

The reductive elimination of alkanes from zirconocene alkyl hydride complexes is a well-studied process that is critical to understanding the stability and reactivity of these species. The rate of this elimination is significantly influenced by the steric environment around the zirconium center. researchgate.net Studies on a series of complexes with the formula CpCp''Zr(R)H (where Cp = η⁵-C₅Me₅ and Cp'' = η⁵-C₅H₃-1,3-(SiMe₃)₂) have shown that the rate of reductive elimination increases as the steric bulk of the alkyl ligand (R) increases. researchgate.net This trend is attributed to ground-state destabilization caused by unfavorable steric interactions between the bulky alkyl group and the cyclopentadienyl ligands. researchgate.net

Kinetic studies on the related process of β-hydrogen elimination from zirconocene alkyl hydrides, which also produces an alkane and a zirconocene alkene complex (or subsequently the dihydride via isomerization), provide further mechanistic insight. researchgate.net For the series (RnCp)₂Zr(CH₂CHR')(H), the process exhibits a primary kinetic deuterium isotope effect (kH/kD) ranging from 3.9 to 4.5, indicating that the cleavage of the C-H bond is involved in the rate-determining step. researchgate.net Furthermore, a study of the phenethyl hydride series Cp*(η⁵-C₅Me₄H)Zr(CH₂CH₂-p-C₆H₄-X)(H) revealed a linear free-energy relationship with a negative ρ value of -1.80(5) when correlated with Hammett σ parameters, suggesting the development of positive charge at the β-carbon in the transition state. researchgate.net

The mechanism for H₂-induced alkane elimination from zirconocene alkyl derivatives has been analyzed through molecular orbital calculations, which suggest a "direct hydrogen transfer" reaction mode. nbn-resolving.ded-nb.info This pathway involves the formation of a dihydrogen adduct followed by an intramolecular hydrogen shift to the alkyl ligand, proceeding through a three-centre (H⋯H⋯H)⁻ ligand configuration without a formal change in the metal's oxidation state. nbn-resolving.ded-nb.info

| Alkyl Group (R) | Relative Rate of Elimination | Comment |

|---|---|---|

| CH₃ | Slowest | Least sterically hindered. |

| CH₂CH₂CH₂CH₃ | Intermediate | Linear alkyl chain. |

| CH₂C(CH₃)₃ (neopentyl) | Fastest | Most sterically hindered, promoting elimination. |

Role in Dinitrogen (N₂) Activation

The reductive elimination of molecules such as H₂, alkanes, or arenes from zirconocene precursors is a cornerstone strategy for the activation of dinitrogen. nih.govacs.org This elimination process generates a coordinatively unsaturated and electron-rich Zr(II) center, which is capable of binding and activating the otherwise inert N₂ molecule. acs.orgresearchgate.net

Both thermal and photochemical reductive elimination pathways have been successfully employed. Thermally, the monomeric ansa-zirconocene dihydride, {rac-Me₂Si(η⁵-C₅H₂-2-SiMe₃-4-CMe₃)₂}ZrH₂, undergoes reductive elimination of H₂ in the presence of N₂ to yield the dinuclear dinitrogen complex BpZr(μ₂,η²,η²-N₂)ZrBp. acs.orgresearchgate.net In this product, the dinitrogen ligand is coordinated in a side-on fashion to both zirconium centers, resulting in a significant elongation of the N-N bond to 1.241(3) Å, indicative of strong activation. acs.org

Photochemically, the reductive elimination of arenes from zirconocene diaryl or aryl hydride complexes provides a clean, alkali-metal-free route to similar dinitrogen complexes. nih.gov The resulting low-valent zirconocene species readily binds N₂, forming stable complexes that can serve as starting points for further N-H or N-C bond-forming reactions. nih.gov For example, exposure of some activated dinitrogen complexes to dihydrogen can lead to N-H bond formation, producing hydrido zirconocene hydrazido compounds. nih.gov These findings demonstrate that reductive elimination is a critical step, enabling the zirconocene fragment to reduce the metal center and engage in the challenging task of dinitrogen fixation. researchgate.net

Stoichiometric Reactions with Small Molecules and Ligands

Zirconocene dihydride and its derivatives engage in a variety of stoichiometric reactions with small unsaturated molecules and ligands. These reactions, which include reduction, deprotonation, and insertion, showcase the diverse reactivity of the zirconium-hydride bond.

Reactions with Azobenzene (B91143) and Terminal Alkynes (e.g., Deprotonation)

The reactivity of zirconocene dihydride towards molecules containing polar multiple bonds is exemplified by its interactions with azobenzene and terminal alkynes. These reactions highlight distinct pathways governed by the nature of the substrate.

With azobenzene, the reaction typically involves the reduction of the N=N double bond. researchgate.net This reactivity is analogous to that observed with other early transition metal and alkaline earth metal hydrides, where the hydride ligands are transferred to the nitrogen atoms of the azobenzene molecule. researchgate.net This process can lead to the formation of complexes containing a reduced azobenzenyl ligand. This transformation is driven by the formation of strong N-H bonds and the ability of the zirconium center to mediate the two-electron reduction.

In the case of terminal alkynes, two primary reaction pathways are possible: insertion (hydrozirconation) or deprotonation. While hydrozirconation is a well-known reaction for Schwartz's reagent (Cp₂Zr(H)Cl), leading to vinylzirconium species, zirconocene dihydride can also act as a base. organic-chemistry.orgresearchgate.net The hydride ligands are sufficiently basic to deprotonate the acidic acetylenic proton of a terminal alkyne. researchgate.net This acid-base reaction results in the formation of a zirconocene acetylide complex and the evolution of dihydrogen gas. researchgate.net The choice between deprotonation and insertion is influenced by factors such as the steric hindrance of the substrates and the reaction conditions.

| Reactant | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Azobenzene | Reduction | Complex with reduced azobenzenyl ligand | researchgate.net |

| Terminal Alkyne (RC≡CH) | Deprotonation | Zirconocene acetylide complex | researchgate.net |

| Terminal Alkyne (RC≡CH) | Insertion (Hydrozirconation) | Vinylzirconium complex | organic-chemistry.org |

Adduct Formation with Lewis Acidic Organoaluminum Compounds and Methylaluminoxane (B55162)

Zirconocene dihydride and its derivatives readily form adducts with Lewis acidic organoaluminum compounds. These interactions are significant, particularly in the context of olefin polymerization catalysis where organoaluminum compounds often act as cocatalysts. The nature of the resulting adducts can vary depending on the structure of the zirconocene complex and the organoaluminum reagent used.

Neutral zirconocene dihydride complexes can be generated in hydrocarbon solutions and on silica (B1680970) supports when catalyst systems containing zirconocene dichlorides are treated with methylaluminoxane (MAO) and a hydride source like diisobutylaluminum hydride or triisobutylaluminum (B85569). uni-konstanz.de These dihydride species are often formulated as adducts with Lewis-acidic alkylaluminum species, such as AlR₂X, forming complexes like rac-Me₂Si(ind)₂ZrH₂·{nAlR₂X}. uni-konstanz.de These adducts are not static and can be converted back to reactive cationic zirconocene species upon the addition of an olefin like isobutene. uni-konstanz.de

The structure of these adducts has been a subject of investigation. Two primary structures were initially proposed for adducts of zirconocene dihydrides with Lewis-acidic organoaluminum compounds: a species derived from monomeric Cp₂ZrH₂ of the type Cp₂Zr(H)(μ-H)(Al₂R₄X), and a dimeric form (Cp₂Zr-H...AlR₂X)₂(μ-H). uni-konstanz.depreprints.org However, NMR studies have revealed that in some systems, a single ZrH₂ signal is observed, which is inconsistent with these earlier proposals. uni-konstanz.de This has led to the tentative proposal of a structure where two AlR₂X units are complexed to the dihydride, as in SBIZrH₂·{nAlR₂X} (where SBI is a bridged ligand system), although crystallographic confirmation remains challenging to obtain from MAO-containing systems. uni-konstanz.de

The interaction between zirconocene dihydrides and organoaluminum compounds can also lead to the formation of more complex heterometallic hydride-bridged clusters. For instance, unbridged zirconocene dichlorides react with diisobutylaluminum hydride (HAlⁱBu₂) to form tetranuclear trihydride clusters. In contrast, ansa-zirconocene dichlorides, which have a bridge between the cyclopentadienyl rings, tend to form binuclear dihydride complexes. acs.org This difference in reactivity is attributed to the varied rotational freedom of the cyclopentadienyl ligands in bridged versus unbridged systems. acs.org

Furthermore, zirconocene hydride complexes exhibit a strong affinity for MAO, leading to the formation of stable adducts. mdpi.comresearchgate.net Theoretical studies suggest that both chain and cage-like structures of MAO play a significant role in forming the most active sites for alkene reactions. researchgate.net The interaction can also involve the exchange of hydride and methyl groups, leading to hydrogen-substituted MAO. researchgate.net In some cases, bimetallic Zr,Zr-hydride complexes have been observed to react with MAO, forming both soluble derivatives and less soluble, heavier adducts. researchgate.net

Coordination with Phosphine (B1218219) Ligands

Zirconocene dihydrides can coordinate with σ-donating ligands like phosphines. This coordination is influenced by the electronic properties of the zirconocene complex itself. For example, the more electrophilic bis(indenyl)zirconocene dihydride, (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂ZrH₂, readily coordinates with phosphines such as trimethylphosphine (B1194731) (PMe₃) and triethylphosphine (B1216732) (PEt₃) to form stable adducts. researchgate.netacs.org The structure of the PMe₃ adduct, (η⁵-C₉H₅-1,3-(CHMe₂)₂)₂ZrH₂(PMe₃), has been confirmed through structural characterization. researchgate.net

In contrast, the more electron-rich zirconocene tetrahydroindenyl dihydrides show weaker binding to these ligands in solution. researchgate.netacs.org This difference highlights the role of the ligand framework on the Lewis acidity of the zirconium center and its ability to coordinate with donor ligands.

The interaction with phosphine ligands is not limited to simple adduct formation. In more complex systems, phosphine coordination can be part of a larger reaction sequence. For instance, in the reaction of a ditantalum dinitrogen complex with zirconocene dihydride, an initial adduct formation is proposed to facilitate electron transfer and the cleavage of the N-N bond. ubc.canih.govpnas.org This process ultimately leads to the formation of a phosphinimide through the nucleophilic attack of a phosphine donor. ubc.canih.govpnas.org

Additionally, zirconocene complexes featuring a cyclopentadienyl ligand with a pendant phosphine group have been synthesized. acs.org These complexes can be converted to their cationic counterparts, where the phosphine moiety coordinates intramolecularly to the cationic zirconium center. acs.org This demonstrates the versatility of phosphine ligands in stabilizing reactive zirconocene species.

Ligand Effects on Reactivity and Selectivity

The "Indenyl Effect" in Olefin Insertion Rates and Electrophilicity

The "indenyl effect" refers to the enhanced reactivity observed in bis(indenyl)zirconocene complexes compared to their bis(cyclopentadienyl) or bis(tetrahydroindenyl) counterparts. This effect is particularly pronounced in the context of olefin insertion into Zr-H bonds of zirconocene dihydrides.

Kinetic studies have demonstrated that the insertion of olefins, such as cyclohexene (B86901), into the Zr-H bonds of bis(indenyl)zirconocene dihydrides is significantly faster than the corresponding reaction with bis(tetrahydroindenyl) derivatives. researchgate.netacs.org For example, the second-order rate constants for cyclohexene insertion into (η⁵-C₉H₅-1,3-R₂)₂ZrH₂ (where R = SiMe₃, CHMe₂) are notably larger than those for the analogous (η⁵-C₉H₉-1,3-R₂)₂ZrH₂ complexes. researchgate.netacs.org

This increased reactivity is attributed to the greater electrophilicity of the zirconium center in the bis(indenyl) complexes. researchgate.netacs.org The indenyl ligand, with its fused benzene (B151609) ring, is more electron-withdrawing than the cyclopentadienyl or tetrahydroindenyl ligands. This electronic effect makes the zirconium atom more susceptible to nucleophilic attack by the olefin, facilitating the insertion reaction. The indenyl effect is not believed to arise from a change in the hapticity of the indenyl ligand during the reaction. researchgate.netacs.org

The enhanced electrophilicity of bis(indenyl)zirconocene dihydrides also influences their coordination chemistry. As mentioned previously, they form more stable adducts with σ-donating ligands like phosphines compared to the more electron-rich tetrahydroindenyl analogues. researchgate.netacs.org Furthermore, the presence of indenyl ligands can influence the types of products formed in catalytic reactions, with a tendency to favor the formation of oligomeric products in alkene transformations. mdpi.com

Influence of Cyclopentadienyl Substituents (e.g., SiMe₃, CMe₃)

Substituents on the cyclopentadienyl (Cp) rings of zirconocene dihydrides have a profound impact on their reactivity and selectivity, primarily through steric and electronic effects.

Steric Effects: The steric bulk of Cp substituents significantly influences the rates of both olefin insertion and β-hydrogen elimination. Increasing the steric crowding around the zirconium center generally slows down these reactions. For instance, the rate of β-hydrogen elimination from (RₙCp)₂Zr(alkyl)(H) complexes decreases as the substitution on the Cp ligands increases. researchgate.netacs.orgcaltech.edu A striking example of this steric influence is the insertion of isobutene. The rate of isobutene insertion into Cp(η⁵-C₅Me₄H)ZrH₂ is approximately 3,800 times greater than for Cp₂ZrH₂ at -63 °C, demonstrating the significant steric hindrance imposed by the tenth methyl group. researchgate.netacs.orgcaltech.edu

The steric environment created by bulky substituents can also determine the nuclearity of the resulting hydride complexes. While less sterically demanding Cp ligands can lead to dimeric or polymeric zirconocene dihydrides, bulky substituents like pentamethylcyclopentadienyl (Cp) or those with trimethylsilyl (SiMe₃) or tert-butyl (CMe₃) groups can favor the formation of monomeric dihydrides. researchgate.netsmu.ca For example, CpCp''ZrH₂ (where Cp'' = 1,3-(SiMe₃)₂C₅H₃) is a monomeric dihydride. researchgate.net

Electronic Effects: The electronic nature of the substituents also plays a role, although it is often intertwined with steric effects. Electron-donating substituents, such as alkyl groups, increase the electron density at the zirconium center. This can influence the rates of elementary steps in catalytic cycles. For example, in the insertion of para-substituted styrenes into a Zr-H bond, a linear free-energy relationship with a negative ρ value (-0.46) was observed, indicating a buildup of slight positive charge at the β-carbon of the styrene in the transition state. researchgate.netacs.orgcaltech.edu

The combination of steric and electronic effects from substituents like SiMe₃ and CMe₃ allows for the fine-tuning of the reactivity of zirconocene dihydrides, enabling control over processes like olefin polymerization and other catalytic transformations.

Role of Bridging Ligands (e.g., Ansa-, SiOSi-bridges)

Bridging ligands that link the two cyclopentadienyl rings in zirconocene complexes, creating what are known as ansa-metallocenes, play a crucial role in controlling the geometry, reactivity, and selectivity of the metal center.

Geometric Constraints and Reactivity: The primary function of an ansa-bridge is to restrict the rotation of the cyclopentadienyl rings, fixing their relative orientation. This has significant consequences for the catalytic properties of the zirconocene complex, particularly in stereoselective reactions like propylene (B89431) polymerization. The nature of the bridge itself, including its length and constituent atoms, influences the electronic environment at the zirconium center. acs.org

Single-atom bridges like [Me₂C] and [Me₂Si] have been found to be electron-withdrawing. acs.org This is attributed to the stabilization of the cyclopentadienyl ligand's acceptor orbital, which enhances back-donation from the metal. acs.org As the length of the bridge increases, this electron-withdrawing effect diminishes. acs.org

Influence on Adduct Formation and Hydride Structure: The presence of an ansa-bridge also affects the interaction of zirconocene dihydrides with other reagents. As noted earlier, ansa-zirconocene dichlorides react with diisobutylaluminum hydride to form binuclear dihydride complexes, in contrast to the tetranuclear clusters formed by their unbridged counterparts. acs.org This highlights how the rigidity of the ansa-ligand framework can direct the outcome of subsequent reactions.

Furthermore, the steric and electronic properties of the bridge can determine the structure of the resulting dihydride. For instance, the hydrogenation of rac-Me₂Si(η⁵-C₅H₂-2-SiMe₃-4-CMe₃)₂ZrMe₂ (a singly bridged complex) yields the first example of a monomeric ansa-zirconocene dihydride. researchgate.netacs.org In contrast, hydrogenation of a doubly bridged zirconium dimethyl complex occurs much more slowly. researchgate.netacs.org The monomeric ansa-zirconocene dihydride can then react with dinitrogen, demonstrating how the bridge can facilitate unusual reactivity. researchgate.netacs.org

The introduction of indenyl ligands with bridges, such as in rac-H₄C₂Ind₂ZrCl₂, can also lead to an increased yield of oligomeric products in alkene transformations. mdpi.com The combination of the indenyl effect and the geometric constraints of the ansa-bridge provides a powerful tool for tuning the catalytic behavior of these systems.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of zirconocene (B1252598) dihydride complexes, providing invaluable insights into their structure, reactivity, and dynamic properties.

Multi-nuclear and multi-dimensional NMR techniques are powerfully employed to determine the precise structure of zirconocene dihydride derivatives.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the ligands. For example, in zirconocene hydride alkenyls, the ¹³C NMR spectra show features typical of an agostically bonded proton. unex.es In some instances, the signals for the cyclopentadienyl (B1206354) carbons can be used to deduce the symmetry and substitution pattern of the ligands. sci-hub.se

Multi-Dimensional NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful for establishing connectivity between different parts of the molecule. For example, a ¹H-¹⁵N HMBC experiment was used to confirm the presence of a hydride ligand in a zirconocene triazenido hydride complex by showing a correlation between the Zr-H signal and the nitrogen atoms of the triazenido ligand. rsc.org Similarly, ¹H-¹¹B HMBC can be used in the study of related borohydride (B1222165) complexes. acs.org Two-dimensional techniques like COSY are also employed to correlate coupled protons, such as those in hydride complexes formed from the reaction of zirconocene dichlorides with organoaluminum hydrides. mdpi.commdpi.com

| Technique | Application | Key Findings | Reference |

| ¹H NMR | Identification of hydride and ligand protons | Zr-H resonance at δ 5.17-5.30 ppm in a triazenido hydride complex. rsc.org | rsc.org |

| ¹³C NMR | Characterization of ligand carbon framework | Evidence of agostic interactions in zirconocene hydride alkenyls. unex.es | unex.es |

| HMBC | Establishing through-bond connectivity | ¹H-¹⁵N correlation confirms Zr-H bond in a triazenido hydride. rsc.org | rsc.org |

| COSY | Identifying coupled proton networks | Correlation between hydride signals in di-zirconium hydride complexes. mdpi.com | mdpi.com |

NMR spectroscopy is an indispensable tool for monitoring reactions involving zirconocene dihydrides in real-time, allowing for the identification of transient intermediates and active catalyst species.

Reaction Monitoring: By acquiring NMR spectra at various time intervals, the consumption of reactants and the formation of products and intermediates can be tracked. For example, the reaction of a zirconocene alkyne complex with a triazene (B1217601) was monitored by ¹H NMR, revealing the formation of a transient zirconocene triazenido vinyl complex which then slowly converts to a more stable zirconocene hydride species. rsc.org Similarly, NMR monitoring has been crucial in studying the formation of various hydride intermediates in systems composed of zirconocene dichlorides, organoaluminum hydrides, and activators like methylaluminoxane (B55162) (MAO). mdpi.comresearchgate.net

Catalyst Speciation: In catalytic processes such as olefin polymerization, in situ NMR is used to identify the active catalyst. For instance, in zirconocene-based olefin polymerization, NMR has been used to identify neutral zirconocene dihydride complexes as key species when the catalyst systems are modified with diisobutylaluminum hydride. uni-konstanz.deuni-konstanz.de The interaction of zirconocene dihydride complexes with co-catalysts like MAO can also be followed, revealing the formation of various adducts. mdpi.comresearchgate.net The yields of catalytic reactions are often determined by ¹H NMR spectroscopy using an internal standard. nih.gov

| Reaction System | Monitored Species | NMR Technique | Reference |

| Zirconocene alkyne + triazene | Transient vinyl complex, final hydride product | ¹H NMR | rsc.org |

| Zirconocene dichloride + HAlBuⁱ₂ + Activator | Hydride intermediates, bis-zirconium complexes | ¹H NMR, COSY | mdpi.comresearchgate.net |

| Zirconocene/MAO + diisobutylaluminum hydride | Neutral zirconocene dihydride complexes | ¹H NMR | uni-konstanz.deuni-konstanz.de |

| [Cp₂ZrH₂]₂ + ClAlR₂ + MAO | Bimetallic Zr,Zr-hydride adducts | ¹H NMR | mdpi.comresearchgate.net |

Dynamic NMR spectroscopy provides insights into the fluxional behavior of zirconocene hydride complexes, where different ligands or parts of the molecule exchange positions on the NMR timescale. libretexts.org

Fluxionality: Cationic binuclear zirconocene hydrides exhibit fluxionality. acs.org At very low temperatures (e.g., below -60 °C), separate signals for terminal and bridging hydrides are observed. As the temperature increases, these signals coalesce due to rapid interchange of the hydride ligands. acs.org This behavior is studied through variable-temperature NMR experiments.

Intermolecular Exchange: In some systems, intermolecular exchange processes are observed. For example, certain bimetallic Zr,Al-hydride complexes show broadened ¹H NMR signals at room temperature, which is indicative of exchange processes. mdpi.com In contrast, other related complexes show no signs of intermolecular exchange, suggesting greater stability. mdpi.com These dynamic processes are critical to understanding the reactivity and stability of these complexes in solution. rsc.org

| Complex Type | Dynamic Process | Observation | Reference |

| Cationic binuclear zirconocene hydrides | Intramolecular hydride exchange (Fluxionality) | Coalescence of terminal and bridging hydride signals upon warming. | acs.org |

| Bimetallic Zr,Al-hydride complexes | Intermolecular exchange | Broadened ¹H NMR signals at room temperature. | mdpi.com |

In Situ Monitoring of Reaction Intermediates and Catalyst Species

X-ray Diffraction (Single Crystal) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been instrumental in confirming the molecular structures of various zirconocene hydride derivatives. For example, the structure of a zirconocene triazenido hydrido species was unambiguously determined by X-ray diffraction, revealing a chelating coordination of the triazenido ligand and the presence of a hydride ligand. rsc.org This analysis also confirmed the structure of a subsequent product formed by the insertion of CO₂ into the Zr-H bond. rsc.org Similarly, the structures of complex multinuclear cationic zirconocene hydrides have been elucidated, providing detailed information on bridging hydrides and Zr-C sigma bonds. acs.org

| Compound | Key Structural Features Determined by XRD | Reference |

| Zirconocene triazenido hydrido complex | Chelating NNN unit, confirmed Zr-H position | rsc.org |

| Zirconocene triazenido formate (B1220265) complex | Product of CO₂ insertion into Zr-H bond | rsc.org |

| Trinuclear cationic zirconocene hydride | Trinuclear core, bridging and terminal hydrides, Zr-C σ-bond | acs.org |

| Dimeric ansa-zirconocene dihydride | Dimeric structure with bridging hydrides | researchgate.net |

UV-Vis Spectroscopy for Reactive Species and Catalyst Monitoring

UV-Vis spectroscopy is a valuable technique for monitoring reactive species and catalyst concentrations, especially in systems where NMR might be less suitable, such as with silica-supported catalysts. uni-konstanz.deuni-konstanz.de By comparing the UV-Vis spectra of species in homogeneous solution (where their identity can be confirmed by NMR) with those on a solid support, the nature of the supported species can be inferred. uni-konstanz.deuni-konstanz.deikcest.org This method has been used to demonstrate the formation of neutral zirconocene dihydride complexes on SiO₂ supports in olefin polymerization catalyst systems. uni-konstanz.deuni-konstanz.de The technique can also follow the kinetics of catalyst transformations, as demonstrated by the observation of isosbestic points in the UV-Vis spectra during the conversion of a pre-catalyst. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique specifically used for the detection and characterization of paramagnetic species, i.e., those with unpaired electrons. unito.itutexas.edu In the context of zirconocene chemistry, EPR is crucial for identifying and studying Zr(III) intermediates, which are often involved in reductive elimination or other redox processes.

The thermolysis of dinuclear zirconocene hydride complexes has been shown to produce paramagnetic Zr(III) hydride species, which exhibit a characteristic hydride doublet in their solution EPR spectra. researchgate.net Furthermore, EPR spectroscopy has been used to identify various coordinatively unsaturated and electron-poor Zr(III) species formed during the activation of zirconocene pre-catalysts or in subsequent reactions. researchgate.net For example, the reduction of cationic Zr(IV) complexes can generate stable Zr(III) species, such as (SBI)ZrIII(μ-Cl)₂AlMe₂ (where SBI is rac-dimethylsilylbis(1-indenyl)), which are readily characterized by their EPR signals. researchgate.net This technique provides direct evidence for the involvement of such lower-valent zirconium species in catalytic cycles.

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling) for Mechanistic Probing

Isotopic labeling, particularly with deuterium (²H or D), is a powerful and indispensable tool for elucidating the intricate reaction mechanisms involving zirconocene dihydride and its derivatives. synmr.inarkat-usa.org By selectively replacing hydrogen atoms with deuterium, researchers can track the movement and transformation of specific bonds, differentiate between proposed mechanistic pathways, and gain insight into the formation of transient intermediates. synmr.inacs.org

Detailed research findings from deuterium labeling studies have provided crucial evidence for understanding the reactivity of zirconocene dihydrides. For instance, in the study of bis(indenyl)zirconium complexes, deuterium labeling was instrumental in demonstrating the mechanism of dihydrogen addition. When these complexes were exposed to deuterium gas (D₂), the resulting zirconocene dideuteride was formed through an intramolecular and stereospecific addition to the benzo rings of the indenyl ligands. researchgate.netnih.gov This process was found to occur exclusively from the endo face of the ligand, which is proximal to the zirconium center. researchgate.netnih.gov

Furthermore, these studies revealed a subsequent rearrangement of the bis(indenyl)zirconium dihydrides in the absence of dihydrogen. This rearrangement involves a metal-to-benzo ring hydrogen transfer, leading to a novel zirconium monohydride complex. Mechanistic investigations, including the measurement of a kinetic isotope effect (KIE), have supported a pathway that involves the insertion of a benzo C=C bond into a zirconium-hydride bond. researchgate.netnih.gov

Kinetic isotope effect data provides quantitative insight into the rate-determining steps of a reaction. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step.

Table 1: Kinetic Isotope Effect in the Rearrangement of Bis(indenyl)zirconium Dihydride

| Reactant | Isotopic Label | Measured kH/kD | Temperature (°C) | Conclusion |

|---|---|---|---|---|

| (η⁵-C₉H₅-1,3-R₂)₂ZrH₂ / (η⁵-C₉H₅-1,3-R₂)₂ZrD₂ | Deuterium at hydride positions | Normal, primary KIE | 23 | Consistent with Zr-H(D) bond cleavage in the rate-determining step, supporting the insertion of a benzo C=C bond into the zirconium hydride. researchgate.netnih.gov |

R = SiMe₃, SiMe₂Ph, CHMe₂

Thermolysis of certain cyclometalated zirconocene hydrides in deuterated solvents such as benzene-d₆ has been shown to result in H/D exchange. acs.org This exchange arises from the reversible C-H activation of the solvent's sp²-hybridized C-D bonds, leading to the formation of zirconocene aryl deuteride (B1239839) complexes in equilibrium with the starting hydride. acs.orgresearchgate.net Such experiments are critical for demonstrating the ability of zirconocene complexes to activate otherwise inert C-H (or C-D) bonds.

Isotopic labeling has also been employed to differentiate between competing reaction pathways. For example, studies on the elimination of alkanes from zirconocene alkyl hydrides have used deuterium labeling to distinguish between direct C-H bond reductive coupling and pathways involving cyclometalated intermediates. acs.orgresearchgate.net

In the context of reactions with other small molecules, exposing zirconocene amido hydride complexes to D₂ gas led to isotopic exchange at both the N-H and Zr-H positions. figshare.com The relative rates of deuterium incorporation provided insights into the barriers for 1,2-elimination versus σ-bond metathesis pathways. For most amido complexes studied, deuterium exchange into the N-H position was faster than at the Zr-H position, suggesting a rapid intramolecular isomerization process driven by an equilibrium isotope effect that favors the formation of an N-D bond over a Zr-D bond. figshare.com

The synthesis of zirconocene dihydride itself can utilize isotopically labeled reagents. For example, the reduction of zirconocene dichloride with deuterated reducing agents like lithium aluminum deuteride (LiAlD₄) or lithium deuteride (LiD) provides a direct route to the corresponding zirconocene dideuteride, [(C₅H₅)₂ZrD₂]. santiago-lab.comwikipedia.org This allows for the preparation of labeled starting materials for subsequent mechanistic investigations.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying zirconocene (B1252598) dihydride complexes, offering a balance between computational cost and accuracy. mdpi.comresearchgate.net It has been widely applied to elucidate various aspects of their chemistry.

DFT calculations have been instrumental in mapping out the intricate details of reactions involving zirconocene dihydride. These computational studies have provided support for experimentally proposed mechanisms and, in some cases, have predicted new reaction pathways.

CO Coupling and Hydrogenation: DFT calculations have been used to support mechanisms for the reductive homologation and hydrogenation of carbon monoxide (CO) by zirconocene hydride complexes. researchgate.netnih.gov For instance, the reaction of [Zr(Cp)₂H₂] with CO to form a trans-ethenediolate complex is suggested to proceed through a chelating formyl ligand bridging two zirconium centers. nih.gov The initial, reversible formation of a CO adduct, [Zr(Cp)₂(H)₂(CO)], is observed at low temperatures. nih.gov

CO₂ Insertion: The insertion of carbon dioxide into zirconocene complexes has also been a subject of theoretical investigation. DFT studies on the insertion of CO₂ into a Zr-Me bond indicate a significant interaction between the zirconium center and a CO₂ oxygen atom in the transition state. rsc.org Similarly, for the insertion of CO₂ into zirconocene alkoxide bonds, a highly ordered, closed transition state is suggested by both experimental activation parameters and DFT calculations, which favor a lateral attack of CO₂. rsc.org Computational studies have also explored the activation of CO₂ by a zirconocene(IV) triazenido hydride complex, which leads to the formation of a stable zirconocene(IV) triazenido-formate complex. rsc.orgrsc.org

Oligomerization and Polymerization: DFT modeling has been extensively applied to understand the zirconocene-catalyzed oligomerization and polymerization of α-olefins. mdpi.commdpi.comnih.gov These studies have explored the initiation, propagation, and termination stages of these reactions. nih.govresearchgate.net For example, in propylene (B89431) dimerization, DFT calculations suggest that a binuclear Zr-Al mechanism is at play, where the presence of a chloride ligand is crucial for selectivity. nih.gov The calculations have also highlighted the role of β-hydride elimination in chain termination. mdpi.commdpi.com

C-H Activation: DFT calculations have provided evidence for C-H activation processes as potential deactivation pathways in zirconocene-catalyzed reactions. mdpi.com In the absence of dihydrogen, zirconocene dihydride can undergo reversible C-H activation of a cyclopentadienyl (B1206354) trimethylsilyl (B98337) group to form a "tuck-in" derivative. researchgate.netacs.org Thermolysis of such cyclometalated zirconocene hydrides can lead to H/D exchange through reversible C-H activation of sp²-hybridized bonds. researchgate.net

A key application of DFT is the calculation of reaction energetics, including the determination of activation barriers for various elementary steps. This information is crucial for understanding reaction kinetics and selectivity.

DFT calculations have been employed to determine the activation barriers for several key reactions involving zirconocene species. For instance, in the dimerization of propylene catalyzed by zirconocene, the activation barrier for β-hydride elimination was found to be significantly affected by the coordination of Me₂AlCl to the zirconium atom. mdpi.com For the cationic mechanism of propylene polymerization, the formation of a π-complex with propylene is highly exergonic, and the subsequent insertion has a low activation barrier. mdpi.comresearchgate.net

| Reaction | Catalyst System | Functional | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Propylene Insertion | [(η⁵-C₅H₅)₂Zr–H]⁺ | M-06x | 2.1 | mdpi.comresearchgate.net |

| Second Propylene Insertion | [(η⁵-C₅H₅)₂Zr–C₃H₇]⁺ | M-06x | 10.4 | mdpi.com |

| Chain Release (Transfer to Monomer) | [(η⁵-C₅H₅)₂Zr–(C₃H₆)₂H]⁺ | M-06x | 17.1 | mdpi.com |

| β-Hydride Elimination (R=Me, X=H) | [(η⁵-C₅H₅)₂Zr(R)]⁺ with Me₂AlX | M-06x | 17.7 | mdpi.com |

| β-Hydride Elimination (R=Me, X=Cl) | [(η⁵-C₅H₅)₂Zr(R)]⁺ with Me₂AlX | M-06x | 13.6 | mdpi.com |

| β-Hydride Elimination (R=Me, X=Me) | [(η⁵-C₅H₅)₂Zr(R)]⁺ with Me₂AlX | M-06x | 16.2 | mdpi.com |

Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a deeper understanding of the electronic structure and bonding in zirconocene dihydride complexes. This analysis helps to rationalize their reactivity.

The activation of dihydrogen by d⁰ zirconocene derivatives has been studied using extended Hückel molecular orbital analysis. nbn-resolving.ded-nb.info The formation of a dihydrogen adduct is proposed to be analogous to CO adduct formation. nbn-resolving.ded-nb.info The stability of different adduct geometries is determined by back-donation from high-lying M-R' bonding orbitals into the σ* orbital of H₂. nbn-resolving.ded-nb.info This interaction is crucial for the subsequent intramolecular hydrogen shift that can lead to isotope exchange with D₂. nbn-resolving.ded-nb.info This process is termed 'direct hydrogen transfer' and does not involve a change in the metal's oxidation state. nbn-resolving.de

The nature of the bonding in dihydride and dihydrogen complexes is a key aspect of their reactivity. nih.gov Depending on the ligand environment, the interaction with H₂ can range from a classical dihydride, where the H-H bond is broken (oxidative addition), to a non-classical dihydrogen complex, where the H-H bond is only partially activated. nih.gov

DFT calculations are valuable for exploring the potential energy surface of zirconocene dihydride complexes, allowing for the identification of stable conformers and the analysis of ligand coordination preferences. The coordination of ligands to the zirconium center plays a critical role in determining the catalyst's stability and reactivity. researchgate.net For instance, in the reaction of a zirconocene(IV) triazenido hydride complex with CO₂, the coordination of pyridine (B92270) was found to be favorable for the hydrogen transfer step. rsc.org DFT calculations have also been used to investigate the conformational preferences of various zirconocene complexes, including the relative stabilities of different isomers. acs.org

The surrounding solvent can have a significant impact on the energetics and mechanisms of reactions in solution. Computational models that account for solvent effects are therefore essential for obtaining accurate theoretical predictions.

The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used implicit solvation models in DFT calculations. osti.govq-chem.com These models represent the solvent as a continuous dielectric medium, which simplifies the calculations while still capturing the bulk electrostatic effects of the solvent. The IEFPCM (Integral Equation Formalism Polarizable Continuum Model) has been used to study solvent effects on the properties of various molecules. eurjchem.com The choice of solvent can influence the stability of different species and the barriers of reaction steps. researchgate.net For more complex systems or when explicit solvent interactions are important, hybrid quantum mechanics/molecular mechanics (QM/MM) methods may be employed.

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. It is therefore important to benchmark computational methods against experimental data or higher-level theoretical calculations to assess their reliability.

Several studies have focused on benchmarking different DFT functionals for their ability to accurately predict the properties of zirconocene complexes. acs.orgnih.govresearchgate.net For example, the performance of functionals like B3LYP and PBE-D3 has been compared for calculating structural parameters and reaction energies. acs.orgnih.gov The PBE-D3 functional, which includes an empirical dispersion correction, is often better at describing long-range interactions. acs.orgnih.gov The M06-2X functional has also been shown to be reliable for calculating free energies in zirconocene-catalyzed reactions. mdpi.comnih.gov Benchmarking studies help to establish best practices for computational studies in this area, ensuring that the theoretical predictions are as accurate as possible. mdpi.com

Modeling of Solvent Effects and Solvation Models

Extended Hückel Molecular Orbital Analysis

Extended Hückel Molecular Orbital (EHMO) analysis is a semi-empirical quantum chemistry method that provides valuable insights into the electronic structure and bonding of molecules, including organometallic compounds like zirconocene dihydride. wikipedia.orgwustl.edu This method considers all valence electrons, both σ and π, making it more comprehensive than the simple Hückel method. wikipedia.org While not precise for determining structural geometry, it is effective in analyzing the relative energies of different molecular configurations and understanding orbital interactions. wikipedia.org

In the context of zirconocene derivatives, EHMO analysis has been employed to study the activation of dihydrogen. For d⁰ zirconium species of the general formula (C₅R₅)₂Zr(R')₂, which includes zirconocene dihydride, the formation of a dihydrogen adduct is a key step. The analysis suggests that the stability of different geometries of these adducts is determined by back-donation from high-lying metal-ligand bonding orbitals into the σ* orbital of the dihydrogen molecule.

The EHMO method calculates the total energy as a sum of the energies of each electron in the molecule, without explicitly including electron-electron repulsions. wikipedia.org The off-diagonal elements of the Hamiltonian matrix are approximated using the Wolfsberg-Helmholz formula:

Hij = KSij (Hii + Hjj) / 2

Here, Hii and Hjj are the diagonal elements representing atomic orbital energies, Sij is the overlap matrix element, and K is the Wolfsberg-Helmholz constant, typically set to 1.75. wikipedia.org This approach allows for the calculation of molecular orbitals and their energies, providing a qualitative understanding of bonding and reactivity.

Force Field Models for Ansa-Zirconocene Complexes

Force field models are computational tools used to predict the geometries and vibrational frequencies of molecules. For ansa-zirconocene complexes, which are characterized by a bridge connecting the two cyclopentadienyl rings, specific force field models have been developed to accurately represent their structures.

One notable model is an η⁵-force field, which departs from traditional models that connect the metal center to the centroid of the cyclopentadienyl rings. d-nb.infouni-konstanz.de In this η⁵-model, each carbon atom of the C₅-ring ligands is considered to be directly bonded to the zirconium atom. d-nb.infouni-konstanz.de This approach has been shown to reproduce vibrational frequencies and structural parameters with an accuracy comparable to the more complex centroid models, particularly for simple and Me₂Si-bridged zirconocene dihalide complexes. d-nb.infouni-konstanz.de A significant advantage of this model is that it describes the coordination geometry through the mutual repulsions of the C₅-ring and other ligands, without the need for adjustable equilibrium or force-constant parameters for the angles at the zirconium center. d-nb.infouni-konstanz.de

The accuracy of this η⁵-force field model is particularly evident in its ability to reproduce the strong steric distortions observed in the crystal structures of tert-butyl-substituted ansa-zirconocene dibromide and diiodide complexes. d-nb.infouni-konstanz.de While developed and tested primarily on zirconocene dihalides, the principles of this model, which focus on the direct interaction between the metal and the cyclopentadienyl carbons, are applicable to other zirconocene derivatives, including those with hydride ligands.

Below is a table summarizing some of the general equilibrium bond length and angle parameters used in such force field models for zirconocene complexes.

| Parameter | Equilibrium Value |

| Zr–C (ring) | 2.50 Å |

| C–C (ring) | 1.42 Å |

| C–H (ring) | 1.09 Å |

| Angle(C-Zr-C) (adjacent in ring) | ~33° |

| Angle(C-C-C) (in ring) | 108° |

Note: These are generalized values and can vary depending on the specific force field and the substituents on the cyclopentadienyl rings.

Catalytic Applications of Zirconcene Dihydride

Olefin Polymerization and Oligomerization

Zirconocene (B1252598) dihydride and its derivatives are pivotal in the catalytic transformation of simple alkenes into valuable polymers and oligomers. These catalytic systems, often comprising a zirconocene precursor and a co-catalyst, offer a high degree of control over the resulting product's structure and molecular weight.

Role of Zirconcene Dihydrides as Active Intermediates

The involvement of metal hydride complexes as active species in the di-, oligo-, and polymerization of alkenes has been a long-standing hypothesis in catalysis. nih.govnih.gov This assumption is supported by several indirect observations, such as the presence of terminal vinylidene groups in the polymer products, which arise from a β-hydride elimination termination step that generates a metal-hydride (M-H) bond in situ. nih.gov While direct evidence was historically scarce, recent studies have provided more definitive proof. nih.govresearchgate.net

Research has established that bimetallic Zr,Zr-hydride intermediates can be formed in systems utilizing zirconocene dichloride or zirconocene dihydride with organoaluminum compounds (OACs) and activators. mdpi.com These hydride complexes are considered precursors to the catalytically active sites responsible for alkene transformations. mdpi.compreprints.org Specifically, NMR studies have demonstrated that new Zr,Zr-hydride complexes are responsible for the high-yield dimerization of alkenes. nih.govnih.gov These neutral zirconocene dihydride complexes can be formed both in hydrocarbon solutions and on silica (B1680970) (SiO₂) supports. uni-konstanz.de

Activation with Co-catalysts (e.g., Methylaluminoxane (B55162), Organoaluminum Compounds, Boron Activators)

The activation of zirconocene precursors is essential to generate the catalytically active species. This is typically achieved using co-catalysts, which can be broadly categorized into aluminoxanes, organoaluminum compounds, and boron-based activators.

Methylaluminoxane (MAO): MAO is a widely used and highly effective co-catalyst. researchgate.net It functions by alkylating the zirconocene precursor (if it's a halide) and then abstracting a ligand (like a methyl group) to generate a cationic, coordinatively unsaturated metal center, which is the active site for polymerization. nih.govnih.gov The interaction between the zirconocene and MAO leads to the formation of species like the cationic [Cp₂ZrCH₃]⁺. nih.govacs.org A large excess of MAO is often required for high activity in homogeneous systems. researchgate.netacs.org

Organoaluminum Compounds: Compounds such as triisobutylaluminum (B85569) (AlBuⁱ₃) and diisobutylaluminum hydride (HAlBuⁱ₂) are frequently used, often in conjunction with other activators. nih.govmdpi.comnih.gov They can initiate the formation of zirconocene hydrides, which then act as the catalytically active sites. mdpi.compreprints.orgnih.gov The addition of AlBuⁱ₃ or HAlBuⁱ₂ to zirconocene systems activated by MAO or boron compounds has been shown to make them more effective in alkene di-, oligo-, or polymerization. nih.gov These compounds can lead to the formation of neutral or bimetallic Zr-Al hydride complexes. uni-konstanz.demdpi.comresearchgate.net

Boron Activators: Boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and ionic borates, like trityl tetrakis(pentafluorophenyl)borate (B1229283) ([Ph₃C][B(C₆F₅)₄]), are powerful activators. mdpi.comacs.org They can ionize the pre-alkylated zirconocene catalyst in nearly equimolar amounts, creating well-defined cationic active species. mdpi.com The activation mechanism involves the abstraction of an alkyl group from the zirconocene by the boron compound, generating a cationic zirconocene and a bulky, non-coordinating borate (B1201080) anion. mdpi.comacs.org The combination of zirconocene dihydride with [Ph₃C][B(C₆F₅)₄] can produce binuclear hydrido complexes that are highly active initiators. acs.org

Mechanistic Aspects of Chain Growth and Chain Transfer

The polymerization process catalyzed by activated zirconocene species follows a well-established mechanistic framework.

Chain Growth (Propagation): The fundamental mechanism for chain growth is the Cossee-Arlman mechanism. mdpi.comresearchgate.net This process begins with the coordination of an olefin molecule to the vacant site on the cationic zirconium center, forming a π-complex. nih.gov This is followed by the migratory insertion of the coordinated alkene into the existing zirconium-carbon (or zirconium-hydride) bond. nih.govresearchgate.net This step-wise insertion of monomer units leads to the growth of the polymer chain. nih.gov The rate of chain growth is generally independent of the size of the growing polymer chain. researchgate.net

Chain Transfer (Termination): Several pathways exist for chain termination, which determine the molecular weight of the final polymer. The most common is β-hydride elimination (also called β-hydride transfer). nih.govmdpi.com In this process, a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the zirconium center. researchgate.net This releases the polymer with a terminal double bond (unsaturation) and regenerates a zirconocene hydride species, which can then initiate a new polymer chain. nih.gov Other chain transfer reactions can occur, including transfer to the aluminum co-catalyst (e.g., AlMe₃ in MAO) or to the monomer itself. researchgate.netpreprints.org The addition of molecular hydrogen (H₂) can also act as an effective chain transfer agent, leading to saturated polymer chains and a reduction in molecular weight. researchgate.net

A specific mechanism involving the reversible formation of a zirconocene allyl dihydrogen complex has been proposed to account for phenomena like chain-end isomerization and the formation of internal vinylidene unsaturations in polypropylene (B1209903) produced with certain C₂-symmetric zirconocenes. capes.gov.br

Performance of Supported Zirconocene Catalysts (e.g., SiO₂-supported)

For industrial applications, homogeneous zirconocene catalysts are often "heterogenized" by immobilizing them on a solid support, most commonly silica (SiO₂). uni-konstanz.de This allows their use in existing slurry or gas-phase polymerization plants and helps control the morphology of the resulting polymer particles. uni-konstanz.de

The performance of these supported catalysts is highly dependent on the properties of the silica and the method of preparation. The calcination temperature of the silica before catalyst deposition is a critical factor, as it determines the concentration and type of surface silanol (B1196071) (Si-OH) groups. researchgate.net These hydroxyl groups can react with the zirconocene and the MAO activator, influencing the nature and number of active sites formed. nih.gov

Studies have shown that neutral zirconocene dihydride complexes can be formed on SiO₂ supports when catalyst systems containing a zirconocene precursor and MAO are modified with agents like diisobutylaluminum hydride. uni-konstanz.deresearchgate.net These supported hydride complexes can be converted back into reactive cationic species upon the addition of an olefin. uni-konstanz.de Modifying the silica support, for instance with gallium (Ga), has been shown to enhance the adsorption of MAO and increase the catalytic activity in ethylene/1-octene copolymerization. sid.ir The catalyst activity of supported systems can be very high, though it is influenced by the interaction between the support, the activator, and the zirconocene complex. nih.govresearchgate.net

Control of Selectivity in Alkene Dimerization vs. Oligomerization

The ability to selectively produce either short-chain dimers or longer-chain oligomers is a key advantage of zirconocene-based catalytic systems. This selectivity is not random but can be precisely controlled by tuning several reaction parameters.

The primary factors influencing the outcome are the ligand structure of the zirconocene and the nature of the co-catalyst/activator system. mdpi.compreprints.org